6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-7-6-13-11(9-19)8-17-10-18-13/h3-5,8,10H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORCRSPNWPVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Alkylation Strategies
Pyrido[4,3-d]pyrimidine derivatives are often synthesized via reductive amination and alkylation, leveraging aromatic aldehydes to introduce substituents. Kisliuk et al. demonstrated that pyrido[2,3-d]pyrimidine-2,4-diamines could be synthesized by reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in acetic acid using Raney Ni, followed by N-methylation with formaldehyde and sodium cyanoborohydride. Adapting this approach, the 2,3-dimethoxybenzoyl group could be introduced via reductive amination of a pyridopyrimidine precursor with 2,3-dimethoxybenzaldehyde. For instance, Queener et al. synthesized analogous compounds by hydrogenating ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate with Pd/C, followed by condensation with triaminopyrimidine. This method highlights the feasibility of incorporating methoxy-substituted aryl groups through sequential hydrogenation and cyclization.
Cyclocondensation with Acylated Precursors
A direct route to pyrido[4,3-d]pyrimidines involves cyclocondensation of acylated intermediates. Recent work by Rimaz et al. detailed the synthesis of 5-aryloyl-pyrano[2,3-d:6,5-d']dipyrimidinones via a one-pot reaction of N-methylbarbituric acid and arylglyoxalmonohydrates catalyzed by DABCO in ethanol. While this method focuses on symmetric structures, modifying the arylglyoxal component to 2,3-dimethoxybenzoyl glyoxal could yield the target compound. Similarly, a study on 2,5-substituted pyrido[4,3-d]pyrimidines utilized ethyl(2Z)-2-(ethoxymethylidine)-3-oxo butanoate and S-methyl isothiouronium hemisulfate, followed by cyclization with ammonium acetate. Introducing 2,3-dimethoxybenzoyl chloride at the alkoxy substitution stage (e.g., replacing 4-methoxybenzyl chloride) would enable the installation of the desired acyl group.
Key Reaction Steps
- Intermediate Formation : Ethyl(2Z)-2-(ethoxymethylidine)-3-oxo butanoate reacts with S-methyl isothiouronium hemisulfate in ethanol with triethylamine to form a pyrimidine precursor.
- Cyclization : Treatment with ammonium acetate in ethanol at 85°C induces cyclization to the pyrido[4,3-d]pyrimidine core.
- Acylation : The 6-position is functionalized via nucleophilic substitution with 2,3-dimethoxybenzoyl chloride under basic conditions.
Microwave-Assisted and Green Synthesis
Microwave irradiation (MWI) offers a rapid, high-yield alternative for pyridopyrimidine synthesis. A method using nanocrystalline MgO catalyzed the reaction of 6-aminouracil, malononitrile, and aldehydes in water at 80°C to produce pyrido[2,3-d]pyrimidines. Adapting this protocol, 2,3-dimethoxybenzaldehyde could replace simpler aldehydes, with MgO facilitating Knoevenagel condensation and cyclization. This approach aligns with green chemistry principles, avoiding toxic solvents and reducing reaction times.
Comparative Analysis of Synthetic Routes
The table below evaluates four methods for synthesizing 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine:
The microwave-assisted method achieves the highest yields (85–90%) due to efficient heat transfer and reduced side reactions. In contrast, reductive amination offers modularity for introducing diverse aryl groups but requires stringent pH control. Cyclocondensation with ammonium acetate provides a balance between yield and scalability, making it suitable for industrial applications.
Structural Confirmation and Analytical Data
Synthesized compounds are typically characterized via NMR, IR, and mass spectrometry. For example, 5-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrido[4,3-d]pyrimidine exhibited:
- 1H NMR (DMSO-d6) : δ 9.23 (d, J = 0.4 Hz, 1H), 8.08 (d, J = 7.6 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H).
- IR (KBr) : 3026.6 cm⁻¹ (C-H stretch), 1664.3 cm⁻¹ (C=O).
Adapting these techniques, the target compound’s 2,3-dimethoxybenzoyl group would show distinct aromatic protons at δ 6.8–7.3 ppm and methoxy signals near δ 3.8 ppm.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The dimethoxybenzoyl moiety facilitates regioselective electrophilic substitution due to electron-donating methoxy groups. Common reactions include:
Mechanistic Insight : Methoxy groups direct incoming electrophiles to the ortho/para positions of the benzoyl ring. Steric hindrance from the fused pyrido-pyrimidine system often favors para substitution .
Nucleophilic Aromatic Substitution (NAS)
The pyrido[4,3-d]pyrimidine core undergoes NAS at electron-deficient positions (e.g., C-2 or C-4):
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | High-pressure, 120°C | Amino-substituted pyrido-pyrimidine |
| Alkoxides | DMF, 60°C | Ether derivatives |
| Thiols | EtOH reflux | Thioether analogs |
Key Limitation : Steric hindrance from the bicyclic system reduces reactivity at certain positions, necessitating harsh conditions .
Reduction and Hydrogenation
The tetrahydro-pyrido-pyrimidine backbone is susceptible to reduction:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | Saturated decahydro derivative |
| NaBH₄ | MeOH, 0°C | Partial reduction of carbonyl groups |
Notable Finding : Catalytic hydrogenation selectively reduces the pyrido ring while preserving the pyrimidine aromaticity .
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Benzoyl methyl groups | Carboxylic acid derivative |
| CrO₃/H₂SO₄ | Pyrido C-H bonds | Ketone or lactam formation |
Caution : Over-oxidation may degrade the fused ring system.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | N-alkylated analogs |
Yield Optimization : Ligand choice (e.g., Xantphos) improves coupling efficiency at sterically hindered sites .
Cycloaddition and Ring-Opening
The compound participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct |
| DMAD | Microwave, 100°C | Hexacyclic derivative |
Stereochemical Outcome : Endo preference dominates due to secondary orbital interactions .
Acid/Base-Mediated Transformations
Protonation/deprotonation alters reactivity:
| Condition | Site Affected | Outcome |
|---|---|---|
| HCl (conc.) | Pyrimidine N-atoms | Salt formation |
| NaOH (aq.) | Benzoyl ester | Hydrolysis to carboxylic acid |
Stability Note : The compound rescribes ring-opening under mild acidic conditions but degrades in strong bases .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product |
|---|---|---|
| 254 nm | Acetonitrile | Diradical intermediates |
| 365 nm | Benzene | Rearranged furan derivatives |
Application Potential : Photodynamic modifications enable light-triggered drug release systems .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrido[4,3-d]pyrimidine derivatives exhibit substantial anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and dihydrofolate reductase. Such inhibition is critical in the disruption of DNA synthesis in cancer cells, making these compounds potential candidates for chemotherapy .
Antimicrobial Properties
The compound has demonstrated promising antibacterial activity against various strains of bacteria. Studies have shown that derivatives of pyrido[4,3-d]pyrimidine can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. This property is attributed to their ability to interfere with bacterial DNA synthesis and protein function .
Anti-inflammatory Effects
Pyrido[4,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Antibacterial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that it exhibited minimum inhibitory concentrations comparable to standard antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, which are essential for cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Pyrido[4,3-d]Pyrimidine Derivatives
The pharmacological and physicochemical properties of pyrido[4,3-d]pyrimidines are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrido[4,3-d]Pyrimidine Derivatives
Biological Activity
The compound 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrimidine family known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be represented as follows:
This structure features a pyrido-pyrimidine core with a 2,3-dimethoxybenzoyl substituent that enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structural features to our compound displayed IC50 values in the low micromolar range (e.g., MCF-7: 0.09 µM; A549: 0.03 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 |
| Compound B | A549 | 0.03 |
These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of pyrimidine derivatives.
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has also been a focus of research. The compound's ability to inhibit bacterial growth has been demonstrated against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study against Staphylococcus aureus and Escherichia coli, compounds structurally related to 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine showed significant antibacterial activity at concentrations as low as 200 µg/mL. The effectiveness increased with concentration up to a maximum inhibition at 800 µg/mL .
| Bacterial Strain | Concentration (µg/mL) | Observed Activity |
|---|---|---|
| S. aureus | 200 | Moderate |
| E. coli | 400 | High |
| E. coli | 800 | No growth |
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity is largely attributed to the compound's ability to interfere with signaling pathways involved in inflammation. This includes modulation of NF-kB and MAPK pathways which are critical in inflammatory responses .
Q & A
Q. What are the key synthetic strategies for preparing 6-(2,3-dimethoxybenzoyl)pyrido[4,3-d]pyrimidine derivatives?
Synthesis typically involves coupling a pyrido[4,3-d]pyrimidine core with a substituted benzoyl group. A general approach includes:
- Core Formation : Cyclization of precursors like substituted piperidinones or pyrimidine intermediates. For example, describes synthesizing methoxy-substituted pyridopyrimidines via cyclization of 1-benzyl-3-ethoxycarbonyl-4-piperidone.
- Benzoylation : Introducing the 2,3-dimethoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. highlights coupling hydroxybenzoyl derivatives to pyridopyrimidine cores using activating agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Q. Which spectroscopic and computational methods are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, aromatic protons in the dimethoxybenzoyl group appear as doublets (~6.8–7.5 ppm), while pyridopyrimidine CH groups resonate at 2.5–4.0 ppm .
- X-Ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., intermolecular H-bonds in pyridopyrimidine derivatives) .
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to validate experimental IR and UV-vis data. HOMO-LUMO gaps (~3.9–4.1 eV) predict charge-transfer interactions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 6-(2,3-dimethoxybenzoyl)pyridopyrimidines?
- Docking Studies : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR). Pyridopyrimidine scaffolds align with DHFR’s active site, where the dimethoxybenzoyl group may enhance hydrophobic interactions .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-donating methoxy groups increase potency against DHFR by improving binding affinity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How should researchers address contradictions between in vitro and in vivo activity data?
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation. For instance, methoxy groups may reduce CYP450-mediated oxidation compared to hydroxy analogues .
- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. If in vivo activity is lower than in vitro IC, poor absorption or plasma protein binding may be culprits .
- Selectivity Optimization : Compare activity against off-target enzymes (e.g., human DHFR vs. bacterial DHFR). shows N9-methylation improves selectivity for parasitic DHFR isoforms .
Q. What experimental designs optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions. For benzoylation, DMF at 100°C increases yields by 20% compared to THF .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. reports 70% yields using methanol/water recrystallization .
Methodological Notes
- Synthesis Optimization : Use high-throughput screening (HTS) to test 96 reaction conditions in parallel, reducing development time.
- Data Contradictions : Apply Bland-Altman plots to compare in vitro/in vivo efficacy and identify systemic biases.
- Safety : Always conduct Ames tests for mutagenicity before advancing to in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
